5-Acetylpyrazine-2-carboxylic acid chemical properties
5-Acetylpyrazine-2-carboxylic acid chemical properties
An In-depth Technical Guide to 5-Acetylpyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
5-Acetylpyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a pyrazine core substituted with both an acetyl and a carboxylic acid group, imparts a range of chemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and potential applications of 5-Acetylpyrazine-2-carboxylic acid, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.
Introduction to the Pyrazine Scaffold
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[1][2][3] This arrangement of nitrogen atoms within the aromatic ring results in a unique electronic distribution, influencing the compound's reactivity and biological activity.[1] Pyrazine derivatives are found in nature and are known for their characteristic aromas, often associated with roasted or baked foods.[2][4] In the realm of medicinal chemistry, the pyrazine nucleus is a privileged scaffold, appearing in numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The ability to functionalize the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, enhancing its drug-like characteristics.[5]
Physicochemical Properties of 5-Acetylpyrazine-2-carboxylic Acid
Understanding the fundamental physicochemical properties of 5-Acetylpyrazine-2-carboxylic acid is crucial for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₃ | [6] |
| Molecular Weight | 166.13 g/mol | [6] |
| CAS Number | 118543-96-7 | [6][7] |
| IUPAC Name | 5-acetylpyrazine-2-carboxylic acid | [6] |
| Predicted XLogP3 | -0.3 | [6] |
| Appearance | Expected to be a crystalline solid | Inferred from similar compounds[8] |
| Solubility | Predicted to be soluble in polar organic solvents and moderately soluble in water | Inferred from pyrazine-2-carboxylic acid[8] |
| Melting Point | Not explicitly reported; related compounds melt in the range of 150-227 °C | [9] |
The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (carboxylic acid, acetyl group, and pyrazine nitrogens) suggests that 5-Acetylpyrazine-2-carboxylic acid will exhibit moderate polarity. Its predicted low XLogP3 value indicates a degree of hydrophilicity.[6] The solubility of pyrazine-2-carboxylic acid in water and polar organic solvents like ethanol and DMSO further supports the expectation that 5-Acetylpyrazine-2-carboxylic acid will have similar solubility characteristics.[8]
Synthesis of 5-Acetylpyrazine-2-carboxylic Acid
The synthesis of substituted pyrazine-2-carboxylic acids can be achieved through various methods. A common strategy involves the oxidation of an alkyl group at the 2-position of the pyrazine ring. For 5-substituted derivatives, a multi-step synthesis is typically required. A plausible synthetic route to 5-Acetylpyrazine-2-carboxylic acid is outlined below, based on established pyrazine chemistry.
Representative Synthetic Pathway
A potential synthetic pathway could involve the introduction of the acetyl group onto a pre-functionalized pyrazine ring. One such approach is the homolytic aroylation of a pyrazine-2-carboxylic acid derivative.[10]
Caption: A potential synthetic route to 5-Acetylpyrazine-2-carboxylic acid.
Detailed Experimental Protocol (Representative)
The following is a representative, multi-step protocol for the synthesis of 5-Acetylpyrazine-2-carboxylic acid.
Step 1: Synthesis of Pyrazine-2-carbonyl chloride
-
To a solution of pyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Bromination of the Pyrazine Ring
-
Dissolve the pyrazine-2-carbonyl chloride in a suitable solvent and add a Lewis acid catalyst.
-
Add bromine dropwise at a controlled temperature.
-
Stir the mixture until the starting material is consumed.
-
Work up the reaction to isolate the 5-bromo-pyrazine-2-carbonyl chloride.
Step 3: Weinreb Amide Formation
-
React the 5-bromo-pyrazine-2-carbonyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) to form the Weinreb amide.
Step 4: Acetyl Group Introduction
-
Treat the Weinreb amide with a methyl Grignard reagent (CH₃MgBr) to introduce the acetyl group, yielding 1-(5-bromopyrazin-2-yl)ethan-1-one.
Step 5: Carboxylation
-
Dissolve the bromo-acetyl-pyrazine in an anhydrous ether at low temperature (e.g., -78 °C).
-
Add n-butyllithium dropwise to perform a halogen-metal exchange.
-
Bubble carbon dioxide gas through the solution.
-
Quench the reaction with an aqueous acid to yield 5-Acetylpyrazine-2-carboxylic acid.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of 5-Acetylpyrazine-2-carboxylic acid.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific spectrum for 5-Acetylpyrazine-2-carboxylic acid is not publicly available, the expected chemical shifts can be predicted based on the functional groups present.
-
¹H NMR:
-
Pyrazine Protons: Two distinct singlets or doublets are expected in the aromatic region (δ 8.0-9.5 ppm) for the two protons on the pyrazine ring.
-
Carboxylic Acid Proton: A broad singlet is anticipated in the downfield region (δ 10-13 ppm).[11]
-
Acetyl Protons: A sharp singlet for the three methyl protons is expected around δ 2.5-3.0 ppm.[12]
-
-
¹³C NMR:
-
Carbonyl Carbons: The carboxylic acid carbonyl carbon should appear around δ 160-180 ppm, while the acetyl carbonyl carbon will be more deshielded, appearing around δ 190-200 ppm.[11][12]
-
Pyrazine Carbons: The carbon atoms of the pyrazine ring will resonate in the aromatic region (δ 120-160 ppm).
-
Acetyl Methyl Carbon: The methyl carbon of the acetyl group is expected to have a chemical shift in the range of δ 20-30 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of 5-Acetylpyrazine-2-carboxylic acid is expected to show characteristic absorption bands for its functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[11][13]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[13]
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-N and C=C Stretches (Pyrazine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of 5-Acetylpyrazine-2-carboxylic acid would show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of small molecules and the formation of stable ions.
-
Loss of H₂O: A peak at m/z = 148.
-
Loss of CO₂: A peak at m/z = 122.
-
Loss of COOH: A peak at m/z = 121.
-
Formation of an Acylium Ion: Cleavage of the C-C bond between the acetyl group and the pyrazine ring could lead to an acylium ion [CH₃CO]⁺ at m/z = 43, which is often a base peak for acetyl-containing compounds.[14][15]
Chemical Reactivity
The reactivity of 5-Acetylpyrazine-2-carboxylic acid is governed by its three key functional components: the pyrazine ring, the carboxylic acid, and the acetyl group.
Caption: Key reactive sites of 5-Acetylpyrazine-2-carboxylic acid.
-
Pyrazine Ring: The pyrazine ring is electron-deficient and generally less reactive towards electrophilic aromatic substitution than benzene.[1] However, under forcing conditions, reactions such as nitration or halogenation may occur.
-
Carboxylic Acid Group: This group can undergo standard transformations, including:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.
-
Amide Formation: Conversion to an acid chloride followed by reaction with an amine, or direct coupling with an amine using a coupling agent like DCC or T3P, to form an amide.[16]
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Acetyl Group: The ketone carbonyl is susceptible to nucleophilic attack and can be:
-
Reduced: To a secondary alcohol using reducing agents like NaBH₄.
-
Converted to other functional groups: Through reactions like reductive amination or Wittig olefination.
-
The relative reactivity of these functional groups allows for selective transformations, making 5-Acetylpyrazine-2-carboxylic acid a versatile intermediate in multi-step syntheses.
Applications in Drug Development
Pyrazine-2-carboxylic acid and its derivatives are important building blocks in the synthesis of pharmaceuticals.[17] For instance, the antitubercular drug pyrazinamide is a derivative of pyrazine-2-carboxamide.[18] The introduction of an acetyl group at the 5-position of pyrazine-2-carboxylic acid provides an additional point for chemical modification, enabling the exploration of a wider chemical space for drug discovery.
Derivatives of 5-aroylpyrazine-2-carboxylic acids have been investigated for their antituberculotic and antifungal activities.[10] This suggests that 5-Acetylpyrazine-2-carboxylic acid could serve as a valuable starting material for the development of new anti-infective agents. Furthermore, the pyrazine scaffold is present in compounds with anti-inflammatory and anticancer properties, indicating a broad potential for therapeutic applications.[5]
Conclusion
5-Acetylpyrazine-2-carboxylic acid is a fascinating molecule with a rich chemical profile. Its combination of a pyrazine core, a carboxylic acid, and an acetyl group makes it a highly versatile building block for organic synthesis. The predictable spectroscopic signatures and chemical reactivity of this compound provide a solid foundation for its use in the rational design and synthesis of novel compounds with potential therapeutic value. As the demand for new and effective drugs continues to grow, molecules like 5-Acetylpyrazine-2-carboxylic acid will undoubtedly play a crucial role in the future of drug discovery and development.
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